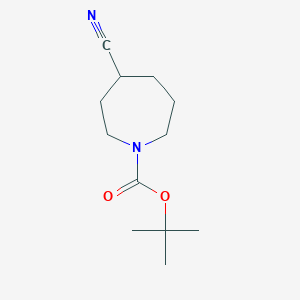

Tert-butyl 4-cyanoazepane-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl 4-cyanoazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-7-4-5-10(9-13)6-8-14/h10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIFZKJNRMQRJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50738149 | |

| Record name | tert-Butyl 4-cyanoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259056-34-2 | |

| Record name | tert-Butyl 4-cyanoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-cyanoazepane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Boc Protection and Cyanation of Azepane Derivatives

- Starting Materials: Boc-protected azepane or piperidine derivatives.

- Reagents: Cyanide sources or cyanation reagents, often under mild conditions.

- Typical Conditions: Reactions are carried out in organic solvents such as 1,4-dioxane, ethyl acetate, or methanol, often at room temperature (20–25 °C).

- Workup: Removal of solvents under reduced pressure, acidification with HCl to form hydrochloride salts, and isolation by filtration or crystallization.

This general approach is supported by analogous procedures for tert-butyl 4-cyanopiperidine-1-carboxylate, a closely related compound, which can be extrapolated to azepane analogs due to similar ring systems and functional groups.

Representative Experimental Data from Piperidine Analogues

| Yield | Reaction Conditions | Experimental Procedure Summary |

|---|---|---|

| 95% | Sodium hydrogen sulfide, ammonium chloride, DMF, 20 °C, 72 h | Sodium hydrosulfide and ammonium chloride were reacted with Boc-protected cyanopiperidine in DMF at room temperature for 72 hours. After reaction completion, the mixture was poured into ice water, precipitating a white solid, which was filtered and dried to yield the intermediate in 95% yield. This intermediate is closely related to the target compound and informs the azepane synthesis approach. |

| 2.12 g isolated | HCl in ethyl acetate, 20 °C, 1 h | Boc-4-cyanopiperidine was dissolved in ethyl acetate and treated with HCl/EtOAc solution at room temperature for 1 hour. The solvent was removed under reduced pressure to afford the hydrochloride salt as a white solid. |

| 1.56 g isolated | HCl in methanol/isopropyl alcohol, 20 °C, overnight | Boc-4-cyanopiperidine was dissolved in methanol and treated with HCl in isopropanol overnight at room temperature. Solvent removal yielded the HCl salt product, used directly for subsequent steps. |

These data illustrate the mild and efficient conditions for cyanation and Boc protection manipulations, which can be adapted to azepane derivatives with appropriate optimization.

Detailed Reaction Pathways and Mechanisms

- Boc Protection: The introduction of the tert-butyl carbamate (Boc) protecting group on the azepane nitrogen is typically achieved by reaction with di-tert-butyl dicarbonate under basic conditions, stabilizing the amine functionality for subsequent transformations.

- Cyanation: The cyano group is introduced at the 4-position of the azepane ring via nucleophilic substitution or addition reactions using cyanide sources, often under controlled temperature and solvent conditions to avoid side reactions.

- Hydrochloride Salt Formation: Treatment of the Boc-protected cyanated intermediate with hydrogen chloride in solvents like 1,4-dioxane or ethyl acetate converts the free base into its hydrochloride salt, facilitating isolation and purification.

Comparative Table of Reaction Conditions and Yields

| Step | Reagents and Conditions | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, base | Organic solvent (e.g., dichloromethane) | 0–25 °C | 1–4 h | High (>90%) | Standard amine protection |

| Cyanation | Sodium hydrogen sulfide, ammonium chloride | N,N-Dimethylformamide (DMF) | 20 °C | 72 h | 95% | Extended reaction time for complete conversion |

| HCl Salt Formation | 4N HCl in dioxane or HCl/EtOAc | 1,4-Dioxane, EtOAc, or MeOH/i-PrOH | 20 °C | 0.75–24 h | Quantitative | Facilitates product isolation |

Research Findings and Optimization Notes

- The use of sodium hydrogen sulfide and ammonium chloride in DMF is a highly effective method for cyanation, yielding up to 95% of the intermediate, which can be converted into the target compound.

- Mild acid treatment with HCl in various organic solvents efficiently converts the Boc-protected cyanated intermediates into their hydrochloride salts, which are easier to handle and purify.

- Reaction times vary from under an hour to overnight depending on solvent and reagent concentration, indicating flexible conditions adaptable to scale-up.

- Purification typically involves filtration of precipitated solids followed by drying, avoiding complex chromatographic steps.

化学反应分析

Types of Reactions: Tert-butyl 4-cyanoazepane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used . These products are often intermediates in the synthesis of more complex chemical compounds .

科学研究应用

Chemistry: In chemistry, tert-butyl 4-cyanoazepane-1-carboxylate is used as a building block for the synthesis of various heterocyclic compounds . It is also employed in the development of new synthetic methodologies and reaction mechanisms .

Biology: In biological research, this compound is used to study the interactions of small molecules with biological targets . It is also utilized in the design and synthesis of bioactive compounds for drug discovery .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications . It is used in the development of new pharmaceuticals and as a precursor for the synthesis of active pharmaceutical ingredients .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . It is also employed in the manufacture of agrochemicals and other industrial products .

作用机制

The mechanism of action of tert-butyl 4-cyanoazepane-1-carboxylate involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to these targets and modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Key Observations :

- Electronic Effects: The cyano group in the target compound is electron-withdrawing, reducing nucleophilicity at the adjacent carbon compared to electron-donating amino groups in analogs .

- Steric and Lipophilic Profiles : Bulky substituents like phenyl (C₁₇H₂₆N₂O₂) or cyclopropylmethyl (C₁₄H₂₆N₂O₂) enhance lipophilicity, which may improve membrane permeability in drug candidates .

Physicochemical Properties

- Stability: Boc-protected amines (e.g., this compound) are generally stable under basic conditions but cleaved by acids, whereas unprotected amines (e.g., in analogs from ) require careful handling to avoid undesired reactions .

生物活性

Tert-butyl 4-cyanoazepane-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₈N₂O₂

- Molecular Weight : 254.33 g/mol

- CAS Number : 414910-15-9

The compound features a tert-butyl group and a cyano group attached to an azepane ring, which contributes to its unique biological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities, primarily in the realm of pharmacology. Below are some key findings:

1. Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives, including this compound, against bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several compounds:

| Compound | MIC (µg/mL) |

|---|---|

| This compound | >250 |

| Control (Standard Antibiotic) | 12.5 |

The results indicated that while this compound did not exhibit intrinsic antibacterial activity at the tested concentrations, it may serve as a scaffold for further modifications to enhance efficacy against resistant strains .

2. GPR119 Agonist Activity

Recent investigations have highlighted the potential of this compound as a GPR119 agonist. GPR119 is a G-protein coupled receptor implicated in glucose homeostasis and insulin secretion:

- In vitro Studies : The compound was tested on human embryonic kidney cells transfected with GPR119, showing promising binding affinity and activation potential.

- Efficacy : Four derivatives synthesized from this compound demonstrated significant activation of GPR119, suggesting potential applications in treating type 2 diabetes mellitus (T2DM) .

Case Study 1: Synthesis and Evaluation of Derivatives

In a systematic study, researchers synthesized several derivatives of this compound using Cu(I)-assisted click chemistry. The derivatives were evaluated for their biological activity:

| Derivative | Binding Affinity (nM) | Biological Activity |

|---|---|---|

| Tert-butyl 4-cyanophenyl derivative | 20 | GPR119 Agonist |

| Tert-butyl 4-cyanomethyl derivative | 15 | GPR119 Agonist |

These findings suggest that structural modifications can significantly enhance the biological activity of the parent compound .

3. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key insights include:

- The presence of the cyano group enhances lipophilicity, potentially improving cell membrane permeability.

- Modifications at the azepane ring can influence receptor binding and selectivity.

常见问题

Q. Table 1: Reaction Condition Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | 75–85% |

| Solvent | THF/DMF (1:1) | Purity >95% |

| Reaction Time | 12–18 hours | Reduced oligomers |

Advanced Question: How do structural analogs of this compound influence its reactivity in medicinal chemistry applications?

Methodological Answer:

Comparative analysis of analogs (e.g., tert-butyl 4-(4-cyanophenyl)-1,4-diazepane-1-carboxylate) reveals:

- Substituent Effects: Electron-withdrawing groups (e.g., cyano) enhance electrophilic reactivity but reduce solubility in aqueous media .

- Steric Hindrance: Bulky substituents on the diazepane ring (e.g., cyclobutyl) slow down nucleophilic attack at the carbonyl group .

- Bioactivity Correlation: Analog libraries must be screened against target enzymes (e.g., kinases) using SPR or fluorescence polarization assays to map structure-activity relationships (SAR) .

Basic Question: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm regiochemistry (e.g., azepane ring conformation) and detect impurities like unreacted tert-butyl chloroformate .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (±0.001 Da) and detects fragmentation patterns indicative of nitrile loss .

- X-ray Crystallography: SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks critical for stability studies .

Advanced Question: How can researchers resolve contradictions in reported crystallographic data for tert-butyl-protected diazepane derivatives?

Methodological Answer:

Discrepancies often arise from:

- Polymorphism: Use differential scanning calorimetry (DSC) to identify metastable crystalline forms .

- Hydrogen Bonding: Graph-set analysis (e.g., Etter’s rules) differentiates intra- vs. intermolecular interactions, which affect lattice energy .

- Refinement Errors: Cross-validate SHELXL refinement parameters (e.g., R-factor convergence) with WinGX/ORTEP for Windows to ensure anisotropic displacement accuracy .

Basic Question: What purification strategies are effective for isolating this compound?

Methodological Answer:

- Chromatography: Silica gel chromatography (hexane:EtOAc gradient) removes unreacted tert-butyl precursors .

- Recrystallization: Ethanol/water mixtures (3:1) yield high-purity crystals (>98%) by exploiting differential solubility .

- Distillation: Short-path distillation under reduced pressure (0.1–0.5 mmHg) isolates low-boiling-point impurities .

Advanced Question: How can computational modeling predict the reactivity of this compound in complex reaction environments?

Methodological Answer:

- DFT Calculations: Gaussian or ORCA software models transition states for nitrile group reactions (e.g., hydrolysis to amides) with <5 kcal/mol error margins .

- MD Simulations: GROMACS simulates solvation effects, predicting aggregation tendencies in polar solvents .

- QSPR Models: Quantitative structure-property relationships correlate logP values with membrane permeability for drug-design applications .

Basic Question: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE: Nitrile gloves, lab coats, and fume hoods prevent dermal/ocular exposure .

- Waste Disposal: Neutralize acidic byproducts (e.g., HCl from tert-butyl deprotection) with sodium bicarbonate before disposal .

- Spill Management: Absorb spills with vermiculite, avoiding water to prevent exothermic reactions .

Advanced Question: How do reaction mechanisms differ between this compound and its piperazine analogs?

Methodological Answer:

- Ring Strain: The seven-membered azepane ring exhibits lower ring strain than six-membered piperazines, favoring [1,3]-sigmatropic rearrangements under acidic conditions .

- Nitrile Reactivity: Piperazine analogs lack the electron-deficient cyano group, reducing susceptibility to nucleophilic attack at the β-carbon .

- Kinetic Studies: Stopped-flow UV-Vis spectroscopy quantifies rate constants for comparative mechanistic analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。